![molecular formula C5H7F3O2 B6231542 (2S)-4,4,4-trifluoro-2-methylbutanoic acid CAS No. 868666-12-0](/img/no-structure.png)
(2S)-4,4,4-trifluoro-2-methylbutanoic acid
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Description
“(2S)-4,4,4-trifluoro-2-methylbutanoic acid” is a type of organic compound known as a carboxylic acid. It has a chiral center at the 2nd carbon atom, which means it can exist in two different forms that are mirror images of each other . The “(2S)” in its name indicates the specific arrangement of atoms in three-dimensional space, following the Cahn-Ingold-Prelog priority rules .
Molecular Structure Analysis
The molecular structure of this compound would consist of a five-carbon chain with a carboxylic acid group (-COOH) at one end. The second carbon atom (counting from the carboxylic acid end) would be a chiral center with a fluorine atom, a hydrogen atom, a methyl group (-CH3), and the rest of the molecule attached to it .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo typical acid-base reactions, forming a carboxylate anion and a hydronium ion in the presence of a base . It could also participate in esterification reactions, where it reacts with an alcohol to form an ester .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the highly electronegative fluorine atoms and the polar carboxylic acid group would likely make it relatively polar. This could affect its solubility, boiling point, melting point, and other physical properties .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-4,4,4-trifluoro-2-methylbutanoic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methylbutanoic acid", "trifluoroacetic anhydride", "pyridine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 2-methylbutanoic acid is reacted with trifluoroacetic anhydride in the presence of pyridine and dichloromethane to form (2S)-4,4,4-trifluoro-2-methylbutanoic anhydride.", "Step 2: The anhydride is then hydrolyzed with sodium bicarbonate and water to yield (2S)-4,4,4-trifluoro-2-methylbutanoic acid." ] } | |
CAS RN |
868666-12-0 |
Product Name |
(2S)-4,4,4-trifluoro-2-methylbutanoic acid |
Molecular Formula |
C5H7F3O2 |
Molecular Weight |
156.1 |
Purity |
95 |
Origin of Product |
United States |
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